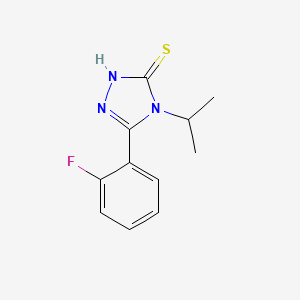
3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is a chemical compound that is commonly used in scientific research. It is also known by its chemical abbreviation CPP or CPP-115. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
作用機序
CPP-115 works by inhibiting the enzyme 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, which is responsible for breaking down GABA in the brain. By inhibiting this compound, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from CPP-115 administration can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA in the brain, CPP-115 can help to reduce neuronal excitability, which can have a range of effects on neurological function.
実験室実験の利点と制限
One advantage of using CPP-115 in lab experiments is that it is a potent and selective inhibitor of 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. This makes it a useful tool for studying the role of GABA in neurological function. However, one limitation of using CPP-115 is that it can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research involving CPP-115. One area of research involves the development of novel therapies for addiction and substance abuse disorders. CPP-115 has shown promise as a treatment for addiction in animal models, and further research is needed to determine its potential efficacy in humans.
Another area of research involves the development of novel therapies for epilepsy. CPP-115 has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and further research is needed to determine its potential efficacy in humans.
Finally, CPP-115 may have potential as a tool for studying the role of GABA in neurological function. By selectively inhibiting 3-chloro-1-phenyl-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, CPP-115 can help researchers to better understand the role of GABA in neuronal activity and to develop novel therapies for neurological disorders.
合成法
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrrole-2,5-dione with piperidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield CPP-115.
科学的研究の応用
CPP-115 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the treatment of addiction and substance abuse disorders. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research involves the treatment of epilepsy. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA in the brain, CPP-115 may help to reduce the frequency and severity of seizures in individuals with epilepsy.
特性
IUPAC Name |
3-chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-13(17-9-5-2-6-10-17)15(20)18(14(12)19)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKAMRVZGYREMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
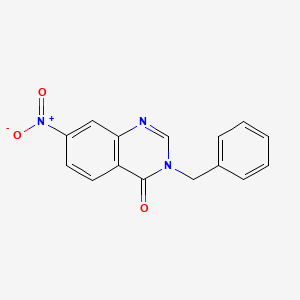
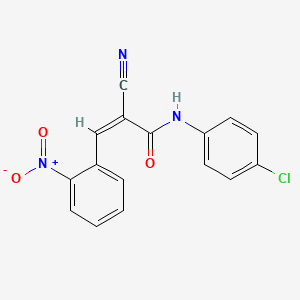
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)

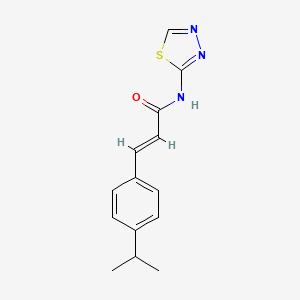
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
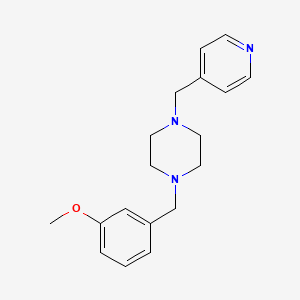
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)

![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
